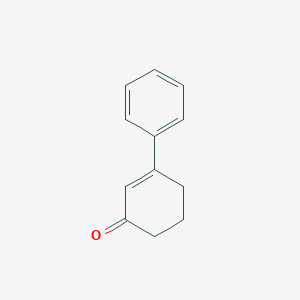

2-Cyclohexen-1-one, 3-phenyl-

Description

The exact mass of the compound 2-Cyclohexen-1-one, 3-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclohexen-1-one, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIELDZAPFMXAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065044 | |

| Record name | 2-Cyclohexen-1-one, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10345-87-6 | |

| Record name | 3-Phenyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10345-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010345876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-2-cyclohexenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-2-cyclohexenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRW3EDX5ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexen-1-one, 3-phenyl- (CAS 10345-87-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexen-1-one, 3-phenyl- (CAS No. 10345-87-6), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and offers a thorough analytical characterization. Furthermore, it explores the core utility of this scaffold as a precursor to potent pharmacological agents, specifically as niacin receptor agonists for treating dyslipidemia and as inhibitors of urinary bladder smooth muscle contraction. The guide includes detailed experimental protocols for relevant biological assays, an analysis of the compound's reactivity for further chemical modification, and a discussion of its structure-activity relationships. This document is intended to serve as a foundational resource for researchers aiming to leverage the 3-phenyl-2-cyclohexen-1-one core in their discovery programs.

Introduction: The Strategic Value of the 3-Phenyl-2-cyclohexen-1-one Scaffold

The 3-phenyl-2-cyclohexen-1-one moiety is a privileged scaffold in medicinal chemistry. Its rigidified cyclohexenone ring, coupled with the aromatic phenyl substituent, provides a three-dimensional architecture that is amenable to the precise positioning of functional groups for optimal interaction with biological targets. The α,β-unsaturated ketone system imparts unique reactivity, allowing for a variety of synthetic transformations, while also serving as a key pharmacophoric element in its own right.

This compound has emerged as a critical building block in the synthesis of next-generation therapeutic agents. Notably, it serves as an intermediate in the development of agonists for the G-protein-coupled niacin receptor 109A (GPR109A), a key target for managing dyslipidemia. Additionally, derivatives have been explored for their potential to inhibit urinary bladder contraction, offering a potential therapeutic avenue for conditions such as overactive bladder. This guide aims to consolidate the essential technical knowledge required to effectively synthesize, characterize, and utilize this high-value chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development.

Chemical and Physical Properties

The key identifying characteristics of 2-Cyclohexen-1-one, 3-phenyl- are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10345-87-6 | |

| Molecular Formula | C₁₂H₁₂O | |

| Molecular Weight | 172.22 g/mol | |

| IUPAC Name | 3-phenylcyclohex-2-en-1-one | |

| Synonyms | 3-Phenyl-2-cyclohexenone, 5,6-Dihydro[1,1'-biphenyl]-3(4H)-one | |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 62-65 °C | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate). | Inferred |

Spectroscopic Characterization

Authenticating the structure and purity of 2-Cyclohexen-1-one, 3-phenyl- is critical. The following data represents a typical analytical profile.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for the protons on the phenyl and cyclohexenone rings. Based on data from closely related structures like 3,5-diphenyl-2-cyclohexen-1-one, the following assignments can be predicted:

-

δ 7.60-7.30 (m, 5H): A multiplet corresponding to the aromatic protons of the phenyl group.

-

δ 6.55 (s, 1H): A singlet for the vinylic proton at the C2 position.

-

δ 3.10-2.90 (m, 2H): A multiplet for the allylic protons at the C4 position.

-

δ 2.80-2.60 (m, 2H): A multiplet for the protons at the C6 position, adjacent to the carbonyl group.

-

δ 2.20-2.00 (m, 2H): A multiplet for the protons at the C5 position.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show characteristic peaks for the carbonyl, vinylic, aromatic, and aliphatic carbons.

-

δ ~199.0: Carbonyl carbon (C1).

-

δ ~160-150: Vinylic carbon bearing the phenyl group (C3).

-

δ ~140-125: Aromatic carbons of the phenyl group and the vinylic carbon at C2.

-

δ ~40-20: Aliphatic carbons of the cyclohexenone ring (C4, C5, C6).

-

The IR spectrum is dominated by the strong absorption of the conjugated carbonyl group.

-

~1660 cm⁻¹: C=O stretch (characteristic of an α,β-unsaturated ketone).

-

~1600 cm⁻¹: C=C stretch (vinylic and aromatic).

-

~3050 cm⁻¹: C-H stretch (aromatic and vinylic).

-

~2950 cm⁻¹: C-H stretch (aliphatic).

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

-

m/z 172: Molecular ion [M]⁺.

-

m/z 144: Loss of CO.

-

m/z 115: Further fragmentation.

Synthesis and Purification

The construction of the 3-phenyl-2-cyclohexen-1-one core is most reliably achieved via the Robinson Annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This section provides a detailed protocol adapted from established methodologies for synthesizing analogous structures.

Reaction Principle: The Robinson Annulation

The synthesis involves the reaction of a chalcone (an α,β-unsaturated ketone

3-phenyl-2-cyclohexenone IUPAC name and synonyms

An In-depth Technical Guide: 3-Phenylcyclohex-2-en-1-one

Executive Summary: 3-Phenylcyclohex-2-en-1-one is a versatile α,β-unsaturated ketone that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its unique structural framework, featuring a reactive cyclohexenone ring coupled with a phenyl group, makes it a valuable building block for more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic methodologies, characteristic reactions, and significant applications, particularly in the realm of drug discovery and development. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and field-proven insights into the compound's utility.

Nomenclature and Identification

The precise identification of a chemical entity is foundational for all scientific discourse. 3-Phenylcyclohex-2-en-1-one is known by several names and is cataloged under various chemical identifiers.

IUPAC Name

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 3-phenylcyclohex-2-en-1-one .[1]

Synonyms and Common Names

In literature and commercial catalogs, the compound is frequently referenced by a variety of synonyms. This multiplicity arises from different historical naming conventions and systematic numbering of the core cyclohexenone structure.

| Synonym | Source |

| 3-Phenyl-2-cyclohexen-1-one | PubChem[1] |

| 3-Phenylcyclohex-2-enone | PubChem[1] |

| 2-Cyclohexen-1-one, 3-phenyl- | PubChem, NIST[1][2] |

| 1-Phenylcyclohexen-3-one | PubChem, NIST[1][2] |

| 5,6-Dihydro[1,1'-biphenyl]-3(4H)-one | PubChem[1] |

| NSC 63067 | PubChem[1] |

Chemical Identifiers

For unambiguous database searching and regulatory compliance, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 10345-87-6 | NIST[2] |

| PubChem CID | 82567 | PubChem[1] |

| EC Number | 233-755-1 | PubChem[1] |

| UNII | WRW3EDX5ZE | PubChem[1] |

| ChEMBL ID | CHEMBL503170 | PubChem[1] |

| InChIKey | DIELDZAPFMXAHA-UHFFFAOYSA-N | NIST[2] |

Physicochemical Properties

The physical and chemical properties of 3-phenylcyclohex-2-en-1-one dictate its handling, reactivity, and purification procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O | [2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 64-65 °C | [3][4] |

| Boiling Point | 282 °C | [3][4] |

| Density | 1.087 g/cm³ | [3][4] |

| Flash Point | 114 °C | [3][4] |

| XLogP3-AA | 2.1 | [1] |

Synthesis of 3-Phenylcyclohex-2-en-1-one

The synthesis of 3-aryl-2-cyclohexenones is a topic of significant interest due to their utility as synthetic intermediates.[5] Methodologies often leverage classic condensation reactions or modern cross-coupling techniques, chosen based on starting material availability, desired scale, and atom economy.

Mechanistic Overview

The core structure is typically assembled via reactions that form the six-membered ring and introduce the α,β-unsaturation in a controlled manner. Strategies like the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, are foundational. More recent methods offer greater modularity and milder conditions.

Protocol: Synthesis via[6][6]-Sigmatropic Rearrangement

A novel and modular approach involves the reaction of a phenylpyruvic acid with an aryl enone, such as 4-phenyl-3-buten-2-one.[6][7] This method proceeds through a distinctive hemiketal–oxy-Cope type[8][8]-sigmatropic rearrangement followed by an intramolecular aldol condensation. The choice of solvent is critical; alkaline aqueous conditions yield a mixture of diastereomers, whereas alkaline tert-butanol or toluene favors the anti configuration with high selectivity.[6][7]

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a microwave vial, combine phenylpyruvic acid (1.0 eq), 4-phenyl-3-buten-2-one (1.0 eq), and a solution of NaOH in tert-butanol.[6] The use of a non-aqueous solvent like tert-butanol is key to achieving high diastereoselectivity.

-

Microwave Irradiation: Seal the vial and heat it under microwave irradiation to 135°C for 30 minutes.[6] Microwave heating accelerates the reaction, significantly reducing the time required compared to conventional heating.

-

Mechanism Progression: The reaction proceeds through the formation of a hemiketal, which undergoes a[8][8]-sigmatropic rearrangement, followed by a final intramolecular aldol condensation to form the cyclohexenone ring.[7]

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified (e.g., with 1M HCl) to protonate the carboxylate intermediate, causing the product to precipitate.[6]

-

Purification: The crude product is collected by filtration, washed with water, and dried under vacuum to yield the desired substituted 3-phenylcyclohex-2-en-1-one acid.[6]

Key Chemical Reactions

The reactivity of 3-phenylcyclohex-2-en-1-one is dominated by its α,β-unsaturated ketone moiety. This functional group presents two primary electrophilic sites: the carbonyl carbon (position 1) and the β-carbon (position 3), making it susceptible to both 1,2-addition and 1,4-conjugate (Michael) addition.

Michael Addition

The β-carbon is electron-deficient due to resonance with the carbonyl group, making it a prime target for nucleophiles in a conjugate addition reaction. This is a powerful C-C bond-forming reaction widely used to build molecular complexity.

Caption: Mechanism of Michael Addition.

Photodimerization

When irradiated, α,β-unsaturated carbonyl compounds can undergo [2+2] cycloaddition reactions. 3-Phenyl-2-cyclohexenone, upon irradiation in solvents like methanol or benzene, yields a single head-to-head cyclobutane photodimer.[9] This reaction is stereospecific and provides a route to complex polycyclic systems. The structure of the dimer has been confirmed through spectroscopic analysis and chemical degradation to be a cis-anti-cis head-to-head derivative.[9]

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. The expected data for 3-phenylcyclohex-2-en-1-one are summarized below.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (C₆H₅): Multiplet around δ 7.2-7.6 ppm. - Vinyl Proton (-CH=): Singlet or narrow multiplet around δ 6.0-6.5 ppm. - Aliphatic Protons (-CH₂-): Multiplets in the δ 2.0-3.0 ppm range. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 198-200 ppm. - Alkene Carbons (C=C): Signals between δ 125-160 ppm. - Aromatic Carbons: Multiple signals between δ 125-140 ppm. - Aliphatic Carbons: Signals between δ 20-40 ppm. |

| IR | - C=O Stretch (Conjugated Ketone): Strong, sharp absorption band around 1660-1685 cm⁻¹. - C=C Stretch: Absorption band around 1600-1625 cm⁻¹. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹. - Aliphatic C-H Stretch: Bands below 3000 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): Peak at m/z = 172. - Key Fragments: Loss of CO (m/z = 144), phenyl group (m/z = 77), and other characteristic fragments. The NIST database confirms the mass spectrum for this compound.[2] |

Applications in Research and Drug Development

The cyclohexenone scaffold is considered a "privileged structure" in medicinal chemistry, as it appears in numerous bioactive molecules.[5] 3-Phenylcyclohex-2-en-1-one serves as a key starting material for several classes of therapeutic agents.

Precursor for Bioactive Molecules

Its value lies in its ability to be readily functionalized to create libraries of compounds for biological screening. It is a known intermediate in the synthesis of:

-

Niacin Receptor Agonists: Used for the treatment of dyslipidemia.[3][8]

-

Bladder Contraction Inhibitors: Investigated for urological conditions.[3][8]

-

Anticancer Agents: Derivatives have been designed and tested for their inhibitory effects on cancer cell growth.[5][10]

-

Antimalarial Compounds: Certain cyclohexenone derivatives have shown promising antiplasmodial activity.[5]

Caption: Role as a precursor in drug discovery.

Feedstock for Substituted Aromatics

The cyclohexenone ring can be aromatized, making 3-phenylcyclohex-2-en-one a valuable feedstock for the synthesis of substituted phenols and anilines, which are themselves ubiquitous structures in pharmaceuticals.[5]

Safety and Handling

Proper handling of 3-phenylcyclohex-2-en-1-one is essential in a laboratory setting. The information is derived from available Safety Data Sheets (SDS).[11][12]

GHS Hazard Identification

The compound is classified with the following hazards:

| Pictogram | Signal Word | Hazard Statement(s) |

| ! | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |

Precautionary Measures and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

First Aid

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

3-Phenylcyclohex-2-en-1-one is more than a simple chemical compound; it is a strategic tool for chemists and drug developers. Its well-defined reactivity, coupled with increasingly efficient and modular synthetic routes, ensures its continued relevance. From fundamental studies of reaction mechanisms like photodimerization to its application as a core scaffold in the synthesis of life-saving medicines, this molecule represents a confluence of academic inquiry and industrial utility. A thorough understanding of its properties, synthesis, and handling is paramount for any scientist looking to leverage its synthetic potential.

References

- PubChem. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. National Center for Biotechnology Information.

- Global Substance Registration System. (n.d.). 3-PHENYL-2-CYCLOHEXENONE. U.S. Food and Drug Administration.

- NIST. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. NIST Chemistry WebBook, SRD 69.

- PubChem. (n.d.). 3-Phenylcyclohexanone. National Center for Biotechnology Information.

- Capot Chemical Co., Ltd. (n.d.). MSDS of (S)-3-Phenyl-cyclohexanone. Retrieved from a representative SDS source for a related compound. A general link is provided: [Link]

- LookChem. (n.d.). 3-Phenylcyclohex-2-en-1-ol.

- Wang, J. et al. (n.d.). Synthesis and crystal structure of 3-(2-hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone. ResearchGate.

- Pasanen, P. et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.

- Yates, P., & Starratt, A. N. (1967). The photodimerization of 3-phenyl-2-cyclohexenone. Canadian Journal of Chemistry.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for a related synthesis.

- Pasanen, P. et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis.

- Pearson. (2024). What product is formed when 3-methyl-2-cyclohexenone reacts with....

- Chen, Y. et al. (2022). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates. Semantic Scholar.

- Li, Y. et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. National Center for Biotechnology Information.

- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate.

- Al-Salahi, R. et al. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. National Center for Biotechnology Information.

Sources

- 1. 2-Cyclohexen-1-one, 3-phenyl- | C12H12O | CID 82567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclohexen-1-one, 3-phenyl- [webbook.nist.gov]

- 3. 3-phenylcyclohex-2-en-1-one | 10345-87-6 [amp.chemicalbook.com]

- 4. 3-phenylcyclohex-2-en-1-one CAS#: 10345-87-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-PHENYL-2-CYCLOHEXEN-1-ONE [chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. louisville.edu [louisville.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 2-Cyclohexen-1-one, 3-phenyl-

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenyl-2-cyclohexen-1-one

Authored by: A Senior Application Scientist

Introduction

3-Phenyl-2-cyclohexen-1-one (CAS No. 10345-87-6) is an α,β-unsaturated ketone, a structural motif of significant interest in synthetic and medicinal chemistry.[1] Its rigid scaffold and conjugated system make it a valuable intermediate for the synthesis of more complex molecular architectures, including potential therapeutic agents.[1] A thorough understanding of its structural and electronic properties is paramount for its application in drug development and materials science. This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that together create a comprehensive analytical fingerprint of this molecule. The focus extends beyond mere data reporting to elucidate the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers.

Molecular Structure and Analysis Workflow

The analytical workflow for characterizing 3-phenyl-2-cyclohexen-1-one involves a multi-technique approach to unambiguously confirm its identity and purity. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the spectroscopic characterization of 3-phenyl-2-cyclohexen-1-one.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a compound. For 3-phenyl-2-cyclohexen-1-one, Electron Ionization (EI) is a common method that provides both the molecular ion and a characteristic fragmentation pattern, offering rich structural information.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: 1 µL of the solution is injected into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., HP-5ms). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Presentation: Key Mass Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Abundance |

| 172 | [M]⁺• (Molecular Ion) | High |

| 144 | [M - CO]⁺• | High |

| 115 | [C₉H₇]⁺ | Moderate |

Data sourced from NIST and PubChem databases.[2][3]

Interpretation and Mechanistic Insights

The mass spectrum provides unequivocal proof of the compound's identity. The base peak or a high abundance peak at m/z 172 corresponds to the molecular weight of C₁₂H₁₂O, confirming the elemental composition.[3][4]

The fragmentation pattern is highly diagnostic. The significant peak at m/z 144 arises from a characteristic retro-Diels-Alder (rDA) type cleavage or, more simply, the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the cyclohexenone ring.[2] This is a classic fragmentation pathway for cyclic ketones. The subsequent peak at m/z 115 can be attributed to the further loss of an ethyl group or rearrangement and loss of C₂H₅. The presence of these fragments validates the cyclohexenone core structure.

Caption: Key fragmentation steps for 3-phenyl-2-cyclohexen-1-one in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

-

Data Acquisition: An IR beam is passed through the ATR crystal. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

-

Absorption: The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Detection: The attenuated IR beam returns to a detector, and a Fourier Transform (FT) is applied to the signal to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3020 | C-H Stretch | Aromatic & Vinylic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1670-1660 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1600-1580 | C=C Stretch | Conjugated Alkene & Aromatic Ring |

| ~1495, 1450 | C=C Stretch | Aromatic Ring |

Note: Specific frequencies are predicted based on typical values for these functional groups, as seen in related structures like 3-methyl-2-cyclohexen-1-one.[5][6]

Interpretation and Structural Correlation

The IR spectrum provides a clear functional group fingerprint.

-

The Carbonyl (C=O) Stretch: The most prominent peak is the C=O stretch of the ketone. In a simple saturated cyclohexanone, this appears around 1715 cm⁻¹. However, conjugation with the C=C double bond delocalizes the pi electrons, weakening the C=O bond and lowering the absorption frequency to the ~1670-1660 cm⁻¹ region. This is a definitive indicator of an α,β-unsaturated ketone system.

-

The C=C Stretch: A strong band around ~1600-1580 cm⁻¹ is characteristic of the conjugated C=C double bond of the enone system, often overlapping with aromatic ring stretches.

-

C-H Stretches: The presence of both aromatic and aliphatic C-H bonds is confirmed by absorptions above and below 3000 cm⁻¹, respectively. Peaks in the ~3050-3020 cm⁻¹ range are due to the C-H stretches of the phenyl ring and the vinylic proton, while those in the ~2950-2850 cm⁻¹ range correspond to the methylene (CH₂) groups in the cyclohexene ring.

Caption: Key IR-active functional groups in 3-phenyl-2-cyclohexen-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for a complete characterization.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A longer acquisition time is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR Data and Interpretation

Data below is based on analysis of the closely related 3,5-diphenyl-2-cyclohexen-1-one and established chemical shift principles.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.5 | Singlet/Triplet | 1H | Vinylic proton (H-2) |

| ~2.8-2.6 | Multiplet | 2H | Allylic protons (H-4) |

| ~2.5-2.3 | Multiplet | 2H | Ketone α-protons (H-6) |

| ~2.1-1.9 | Multiplet | 2H | Homoallylic protons (H-5) |

-

Aromatic Region (δ 7.6-7.3): The multiplet integrating to 5 protons is characteristic of the monosubstituted phenyl group.

-

Vinylic Proton (δ ~6.5): The signal for the proton on the double bond (H-2) is shifted downfield due to the deshielding effects of the conjugated system and the phenyl ring. Its multiplicity will depend on coupling to the H-4 protons.

-

Aliphatic Region (δ 2.8-1.9): The three sets of methylene protons (H-4, H-5, H-6) appear as distinct multiplets. The H-4 protons are allylic and deshielded, while the H-6 protons are adjacent to the electron-withdrawing carbonyl group, also causing a downfield shift. The H-5 protons are typically the most upfield of the ring protons.

¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~199 | C-1 (Ketone C=O) |

| ~160 | C-3 (Phenyl-substituted C=C) |

| ~138 | C-ipso (Phenyl ring) |

| ~130-127 | C-ortho, C-meta, C-para (Phenyl ring) |

| ~125 | C-2 (Vinylic CH) |

| ~37 | C-6 (CH₂) |

| ~30 | C-4 (CH₂) |

| ~23 | C-5 (CH₂) |

Data inferred from spectral databases and related compounds.[7]

-

Carbonyl Carbon (δ ~199): The signal for the ketone carbon is significantly downfield, which is characteristic for carbonyl groups.

-

Alkene Carbons (δ ~160, ~125): The two carbons of the C=C double bond are clearly distinguishable. C-3 is further downfield due to its direct attachment to the phenyl group.

-

Aromatic Carbons (δ ~138-127): Four signals are expected for the six carbons of the phenyl group (ipso, ortho, meta, para), with the ortho and meta carbons often having very similar chemical shifts.

-

Aliphatic Carbons (δ ~37-23): The three methylene carbons of the cyclohexene ring appear in the upfield region of the spectrum.

Caption: Key proton and carbon assignments for 3-phenyl-2-cyclohexen-1-one.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the characterization of 3-phenyl-2-cyclohexen-1-one. MS confirms the molecular weight and key structural motifs through fragmentation. IR identifies the critical α,β-unsaturated ketone functional group. Finally, ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework, confirming the precise arrangement of atoms. This integrated approach ensures the unequivocal identification and quality assessment of this important chemical entity, which is a critical step in any research or development pipeline.

References

- The Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementar.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES.

- PubChem. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-.

- Chemical Synthesis Database. (2025). 3-phenyl-2-cyclohexen-1-one.

- PubChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one.

- NIST. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-.

- Wiley-VCH GmbH. (n.d.). 3-Hydroxy-5-phenyl-2-cyclohexen-1-one - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ACS Publications. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[9][9]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry.

- NIST. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-.

- NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-.

- NIST. (n.d.). Cyclohexene, 1-phenyl-.

- NIH. (n.d.). 1-Phenyl-2-hexanone. PubChem.

- NIST. (n.d.). Cyclohexene.

Sources

- 1. 3-PHENYL-2-CYCLOHEXEN-1-ONE [chemicalbook.com]

- 2. 2-Cyclohexen-1-one, 3-phenyl- | C12H12O | CID 82567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclohexen-1-one, 3-phenyl- [webbook.nist.gov]

- 4. 2-Cyclohexen-1-one, 3-phenyl- [webbook.nist.gov]

- 5. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]

- 6. Cyclohexene [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Phenyl-2-cyclohexenone

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-phenyl-2-cyclohexenone, a compound of interest in synthetic chemistry and drug development.[1] As an α,β-unsaturated ketone, its spectral features offer valuable insights into its molecular structure and bonding characteristics. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Theoretical Framework: The Vibrational Language of α,β-Unsaturated Ketones

Infrared spectroscopy probes the vibrational frequencies of molecular bonds.[2] For α,β-unsaturated ketones like 3-phenyl-2-cyclohexenone, the key diagnostic absorptions arise from the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The conjugation of the C=O group with the C=C bond and the phenyl ring significantly influences the position of these absorption bands.

The Effect of Conjugation:

Conjugation delocalizes the π-electrons across the C=O, C=C, and phenyl ring system.[3] This electron delocalization reduces the double bond character of the carbonyl group, weakening the C=O bond.[3] A weaker bond requires less energy to vibrate, resulting in a shift of the C=O stretching frequency to a lower wavenumber (cm⁻¹) compared to a saturated ketone.[3][4] Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹, whereas conjugation can lower this value to the 1666-1685 cm⁻¹ range.[4][5]

The C=C bond is also part of this conjugated system. Its stretching vibration, typically found around 1640-1660 cm⁻¹ for an isolated alkene, is also influenced by conjugation, often appearing with variable intensity.[6]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a clean and interpretable IR spectrum is paramount. The following protocol outlines a reliable method for solid samples like 3-phenyl-2-cyclohexenone.

Methodology: Thin Solid Film Technique [7]

This method is often preferred for its simplicity and the quality of the resulting spectra.

-

Sample Preparation: Dissolve a small amount (approximately 10-20 mg) of 3-phenyl-2-cyclohexenone in a few drops of a volatile solvent such as methylene chloride or acetone.[7] The choice of solvent is critical; it must completely dissolve the sample and evaporate quickly without leaving a residue.

-

Film Deposition: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[7] The quality of the film is crucial; a film that is too thick will result in overly intense, broad peaks, while a film that is too thin will produce a weak spectrum.[7]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Perform a background scan to account for atmospheric CO₂ and water vapor, as well as any signals from the salt plate itself.[9]

-

Acquire the sample spectrum. Typically, an accumulation of 16 to 32 scans provides a good signal-to-noise ratio.

-

Alternative Method: Attenuated Total Reflectance (ATR)

For a more rapid analysis, ATR-FTIR is an excellent alternative. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[2][9]

Caption: Workflow for obtaining and interpreting the IR spectrum of 3-phenyl-2-cyclohexenone.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of 3-phenyl-2-cyclohexenone is characterized by several key absorption bands that confirm its structure. The expected wavenumbers are based on established correlations for similar compounds.

Table 1: Characteristic Infrared Absorption Frequencies for 3-Phenyl-2-cyclohexenone

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Intensity | Rationale for Assignment |

| ~3100-3000 | Aromatic & Vinylic C-H Stretch | Medium to Weak | Stretching of C-H bonds on the phenyl ring and the C=C double bond.[6][10] |

| ~2960-2850 | Aliphatic C-H Stretch | Medium to Strong | Asymmetric and symmetric stretching of C-H bonds in the cyclohexene ring methylene (CH₂) groups.[10] |

| ~1685-1660 | Conjugated Carbonyl (C=O) Stretch | Strong | The strong absorption is characteristic of a carbonyl group. Its position at a lower frequency than a saturated ketone (~1715 cm⁻¹) is indicative of conjugation with the C=C and phenyl groups, which weakens the C=O bond.[4][11] |

| ~1640-1600 | C=C Stretch (Alkene & Aromatic) | Medium to Variable | Stretching of the carbon-carbon double bond in the cyclohexene ring, often appearing near the aromatic ring C=C stretches.[6] Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. |

| ~1450 | CH₂ Bending (Scissoring) | Medium | Bending vibration of the methylene groups in the cyclohexene ring.[12] |

| Below 1400 | Fingerprint Region | Complex | This region contains a complex series of absorptions arising from C-C single bond stretching and various bending vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint."[6] |

Key Interpretive Points:

-

The Carbonyl Stretch: The most prominent peak in the spectrum is expected to be the C=O stretch.[12] Its position below 1700 cm⁻¹ is a definitive indicator of an α,β-unsaturated ketone system.[4]

-

C-H Stretching Region: The presence of peaks both above and below 3000 cm⁻¹ distinguishes between sp² (aromatic/vinylic) and sp³ (aliphatic) C-H bonds, respectively, confirming the presence of both the phenyl ring/alkene and the saturated portion of the cyclohexene ring.[6][10]

-

The Fingerprint Region: The complex pattern of absorptions below 1400 cm⁻¹ is highly specific to the overall molecular structure and can be used for definitive identification by comparison with a reference spectrum.[6]

Caption: Correlation of functional groups in 3-phenyl-2-cyclohexenone to their characteristic IR absorption peaks.

Conclusion and Validation

The infrared spectrum of 3-phenyl-2-cyclohexenone provides a clear and detailed fingerprint of its molecular structure. The positions of the key absorption bands, particularly the conjugated carbonyl stretch, are consistent with established principles of vibrational spectroscopy. The experimental protocol outlined provides a robust method for obtaining high-quality data. This guide serves as a practical resource for the characterization of this and structurally related α,β-unsaturated ketones, ensuring a high degree of confidence in structural assignments for research and development applications. For definitive confirmation, comparison with a known spectral database such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS) is recommended.[13][14]

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- De la Mare, P. B. D., Kiamud-din, M., & Ridd, J. H. (1960). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, 561-566.

- Chem 203: Carbonyl Compounds - IR Spectroscopy. (n.d.).

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- JoVE. (2024, December 5). IR Absorption Frequency: Delocalization.

- Baliah, V., & Pandiarajan, K. (1982). Conformations of α,β-unsaturated ketones: An IR spectroscopic study. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(1), 86-87.

- Slideshare. (2015, June 25). Sampling of solids in IR spectroscopy.

- Bio-Synthesis. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum.

- Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy? [Video]. YouTube.

- Vassar College. (n.d.). Experiment 11 — Infrared Spectroscopy.

- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.

- Cromwell, N. H., Miller, F. A., Johnson, A. R., Frank, R. L., & Wallace, D. J. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337–3342.

- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.

- Babak, V. G., et al. (2017). α,β-Unsaturated ketones based on allobetulone. Russian Journal of Organic Chemistry, 53(2), 245-253.

- Karunathan, R., Shobhana, E., Babu, B., Kannan, R., & Thirumoorthi, P. (2023). Vibrational Properties of 3,5-Bis (4-hydroxy phenyl)-2,4,6-trimethyl Cyclohexanone: A Quantum Chemical. AIP Conference Proceedings, 2517(1).

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexene.

- NIST. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-. NIST Chemistry WebBook.

- Shobhana, E., et al. (2023). Vibrational properties of 3,5-Bis (4-hydroxy phenyl)-2,4,6-trimethyl cyclohexanone: A quantum chemical study. AIP Conference Proceedings, 2517, 020002.

- NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Harmonic and fundamental vibrational frequencies determined the three isomers of H2O7 at the B3LYP/6-311 + G(3df,2p) level of theory (cm−1).

- Šantavý, F., Hruban, L., & Šimánek, V. (1966). Ultraviolet and infrared spectra of alkaloids.

- NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook.

- Global Substance Registration System. (n.d.). 3-PHENYL-2-CYCLOHEXENONE.

- NIST. (n.d.). NIST Chemistry WebBook.

- NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. NIST Chemistry WebBook.

- LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- University of California, Irvine. (n.d.). Infrared Spectroscopy.

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS.

- LookChem. (n.d.). 3-Phenylcyclohex-2-en-1-ol.

- Scribd. (n.d.). Infrared Spectrum of Cyclohexanol and Phenol.

Sources

- 1. 3-PHENYL-2-CYCLOHEXEN-1-ONE [chemicalbook.com]

- 2. amherst.edu [amherst.edu]

- 3. Video: IR Absorption Frequency: Delocalization [jove.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 6. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 13. Welcome to the NIST WebBook [webbook.nist.gov]

- 14. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Physical and chemical properties of 3-phenyl-2-cyclohexenone

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenyl-2-cyclohexenone

Abstract: 3-Phenyl-2-cyclohexenone is a pivotal intermediate in modern organic synthesis, valued for its versatile reactivity and its role as a scaffold for complex molecular architectures. As an α,β-unsaturated ketone, its chemical behavior is dominated by the interplay between the carbonyl group and the conjugated carbon-carbon double bond. This guide provides a comprehensive overview of the synthesis, purification, physical properties, and chemical reactivity of 3-phenyl-2-cyclohexenone. It is intended for researchers, chemists, and drug development professionals who utilize such building blocks to construct novel chemical entities with potential applications in materials science and medicinal chemistry.

Introduction and Significance

3-Phenyl-2-cyclohexenone (CAS No: 10345-87-6) is an organic compound featuring a cyclohexenone core substituted with a phenyl group at the β-position.[1] This arrangement classifies it as an α,β-unsaturated ketone, or enone, a functional group that confers a unique and highly useful reactivity profile. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

This inherent reactivity makes 3-phenyl-2-cyclohexenone a valuable precursor in the synthesis of a wide range of fine chemicals and pharmaceutical agents.[2][3] Its derivatives are explored for various therapeutic applications, including as niacin receptor agonists for treating dyslipidemia and as inhibitors of urinary bladder rhythmic contraction.[4][5] The cyclohexenone framework is a common motif in numerous bioactive natural products and synthetic drugs, and the ability to introduce a phenyl group at the 3-position provides a strategic entry point for building molecular complexity.[6]

Synthesis and Purification

The construction of the 3-phenyl-2-cyclohexenone scaffold is most classically achieved via the Robinson annulation , a powerful ring-forming reaction discovered by Sir Robert Robinson in 1935.[7][8] This reaction has become a cornerstone of organic synthesis, particularly for creating six-membered rings, and is fundamental to the synthesis of steroids and other complex natural products.[7][8]

The Robinson Annulation: Mechanism and Rationale

The Robinson annulation is a tandem sequence consisting of two well-established reactions: a Michael addition followed by an intramolecular aldol condensation .[7][9] The process builds a new six-membered ring onto an existing ketone.

-

Causality of the Mechanism: The reaction begins with the deprotonation of a ketone (or a β-keto ester like ethyl acetoacetate) to form a nucleophilic enolate. This enolate then acts as the Michael donor, attacking the electrophilic β-carbon of an α,β-unsaturated ketone (the Michael acceptor). This conjugate addition is favored because it leads to a resonance-stabilized enolate intermediate, which is more thermodynamically stable than the product of a direct (1,2-) addition to the carbonyl. Following the Michael addition, the newly formed 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation, driven by the proximity of the reacting groups, to form the six-membered ring. A final dehydration step yields the stable, conjugated α,β-unsaturated cyclohexenone product.

Sources

- 1. 2-Cyclohexen-1-one, 3-phenyl- [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-PHENYL-2-CYCLOHEXEN-1-ONE [chemicalbook.com]

- 5. 3-phenylcyclohex-2-en-1-one CAS#: 10345-87-6 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Phenyl-2-cyclohexen-1-one

This guide provides a comprehensive technical overview of 3-phenyl-2-cyclohexen-1-one, a versatile α,β-unsaturated ketone that serves as a valuable scaffold in organic synthesis and drug discovery. We will delve into its structural characteristics, spectroscopic signature, synthesis, and its role as a precursor to pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction: The Significance of the Cyclohexenone Scaffold

The cyclohexenone ring system is a privileged motif in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules. The inherent reactivity of the α,β-unsaturated ketone functionality, characterized by its electrophilic β-carbon, makes it a prime target for nucleophilic attack, enabling the construction of complex molecular architectures. The placement of a phenyl group at the 3-position of the 2-cyclohexen-1-one core, as in our topic molecule, imparts specific steric and electronic properties that influence its reactivity and the biological activity of its derivatives.

3-Phenyl-2-cyclohexen-1-one has been identified as a key intermediate in the synthesis of niacin receptor agonists for the potential treatment of dyslipidemia and inhibitors of urinary bladder rhythmic contraction, highlighting its relevance in modern drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 3-phenyl-2-cyclohexen-1-one is crucial for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O | |

| Molecular Weight | 172.22 g/mol | |

| CAS Number | 10345-87-6 | |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Soluble in common organic solvents | - |

The planarity of the conjugated enone system, coupled with the aromatic phenyl ring, dictates the molecule's three-dimensional conformation and its ability to interact with biological targets.

Synthesis of 3-Phenyl-2-cyclohexen-1-one: The Robinson Annulation

The most prominent and efficient method for the synthesis of 3-phenyl-2-cyclohexen-1-one is the Robinson annulation. This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct the six-membered ring.

Reaction Rationale and Mechanistic Insight

The Robinson annulation is a cornerstone of organic synthesis for creating six-membered rings. The process begins with the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. In the synthesis of 3-phenyl-2-cyclohexen-1-one, the typical precursors are benzalacetophenone (chalcone) as the Michael acceptor and the enolate of acetone as the Michael donor.

The choice of a base catalyst is critical. While strong bases like sodium hydroxide are effective, they can sometimes lead to side reactions. Milder bases can offer better control over the reaction. The causality behind the experimental conditions, such as temperature and reaction time, is to ensure the sequential formation of the Michael adduct followed by the intramolecular cyclization and subsequent dehydration to yield the thermodynamically stable α,β-unsaturated ketone.

Caption: Mechanism of the Robinson Annulation for 3-Phenyl-2-cyclohexen-1-one Synthesis.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is adapted from established procedures for Robinson annulation reactions.

Materials:

-

Benzalacetophenone (Chalcone)

-

Acetone

-

Sodium hydroxide (NaOH) or Barium hydroxide monohydrate (Ba(OH)₂·H₂O)

-

Ethanol

-

Water

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Equipment for purification (Büchner funnel, recrystallization apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzalacetophenone in ethanol.

-

Addition of Reagents: To the stirred solution, add a molar excess of acetone, followed by a catalytic amount of a base (e.g., a solution of NaOH in water or solid Ba(OH)₂·H₂O). The use of a base is crucial to generate the acetone enolate in situ.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by vacuum filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-phenyl-2-cyclohexen-1-one.

Self-Validation: The purity of the synthesized compound should be assessed by melting point determination and spectroscopic analysis (NMR, IR), comparing the obtained data with literature values. The stepwise nature of the Robinson annulation allows for the potential isolation of the intermediate 1,5-diketone and the cyclic β-hydroxy ketone under specific conditions, providing experimental validation of the reaction mechanism.

Spectroscopic Characterization

The structural elucidation of 3-phenyl-2-cyclohexen-1-one relies on a combination of spectroscopic techniques. The extended conjugation of the enone system with the phenyl ring gives rise to a characteristic spectroscopic signature.

¹H and ¹³C NMR Spectroscopy

The proton and carbon nuclear magnetic resonance spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.3-7.6 ppm.

-

Vinylic Proton (H-2): Singlet or narrow multiplet around δ 6.4-6.5 ppm.

-

Aliphatic Protons (CH₂ at C-4, C-5, C-6): Multiplets in the range of δ 2.0-3.0 ppm. The protons on C-6, being adjacent to the carbonyl group, will be the most deshielded.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Carbonyl Carbon (C-1): δ ~199 ppm.

-

Vinylic Carbons (C-2 and C-3): C-2 will be around δ 125-130 ppm, and C-3 (attached to the phenyl group) will be significantly downfield, around δ 150-160 ppm.

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

-

Aliphatic Carbons (C-4, C-5, C-6): Signals in the range of δ 20-40 ppm.

A full 2D NMR analysis, including COSY and HSQC experiments, would be employed for unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups.

-

C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹. The conjugation with the double bond and the phenyl ring lowers the frequency from that of a typical saturated ketone (~1715 cm⁻¹).

-

C=C Stretch (Alkene): An absorption band around 1600-1620 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-phenyl-2-cyclohexen-1-one, the molecular ion peak (M⁺) would be observed at m/z = 172.

Reactivity and Synthetic Utility

The enone functionality in 3-phenyl-2-cyclohexen-1-one is the hub of its reactivity, allowing for a variety of transformations to build molecular complexity.

Michael Addition

The β-carbon of the enone is highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles (Michael donors). This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Caption: Generalized workflow for the Michael addition to 3-phenyl-2-cyclohexen-1-one.

Applications in Drug Development

The 3-phenyl-2-cyclohexen-1-one scaffold is a valuable starting point for the synthesis of diverse bioactive molecules. Its ability to undergo various chemical transformations allows for the introduction of a wide range of functional groups, leading to the generation of compound libraries for high-throughput screening.

Precursor to Niacin Receptor Agonists

3-Phenyl-2-cyclohexen-1-one is a documented intermediate in the preparation of niacin receptor (GPR109A) agonists. Niacin is a well-established lipid-lowering agent, but its use is often limited by a flushing side effect. The development of potent and selective GPR109A agonists with reduced flushing potential is a significant area of research in the treatment of dyslipidemia. The cyclohexenone core provides a rigid scaffold upon which various substituents can be strategically placed to optimize binding to the receptor and modulate the signaling pathway, potentially separating the therapeutic anti-lipolytic effects from the flushing response.

Synthesis of Urinary Bladder Contraction Inhibitors

The scaffold has also been utilized in the synthesis of inhibitors for urinary bladder rhythmic contraction. Overactive bladder is a common medical condition, and the development of new therapeutic agents with improved efficacy and side-effect profiles is an ongoing effort. The 3-phenyl-2-cyclohexen-1-one core can be elaborated to generate molecules that interact with specific receptors or ion channels involved in bladder muscle contraction.

Antimicrobial and Anticancer Potential

The broader class of cyclohexenone derivatives has been extensively investigated for their antimicrobial and anticancer activities. The electrophilic nature of the enone system is believed to play a role in their biological activity, potentially through covalent modification of biological nucleophiles in target proteins. While specific studies on the antimicrobial and anticancer activities of derivatives of 3-phenyl-2-cyclohexen-1-one are an area for further exploration, the existing literature on related compounds suggests this is a promising avenue for drug discovery.

Conclusion and Future Perspectives

3-Phenyl-2-cyclohexen-1-one is a molecule of significant interest due to its versatile reactivity and its role as a key building block in the synthesis of pharmacologically relevant compounds. The Robinson annulation provides an efficient and classic route to its synthesis, and its rich chemistry, centered around the α,β-unsaturated ketone functionality, allows for extensive derivatization.

Future research in this area will likely focus on the development of novel synthetic methodologies for the stereoselective functionalization of the cyclohexenone ring. Furthermore, the exploration of new biological targets for derivatives of 3-phenyl-2-cyclohexen-1-one, guided by computational modeling and high-throughput screening, will continue to be a vibrant area of investigation. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable chemical entity in their scientific endeavors.

References

- Delaude, L. (2006). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 4.2.4.1.

- Wikipedia. (2023, December 27). Robinson annulation.

- Master Organic Chemistry. (2018, December 10). The Robinson Annulation.

- PubChem. (n.d.). 2-Cyclohexen-1-one, 3-phenyl-.

- Wikipedia. (2023, November 29). Michael reaction.

- Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.

- Shen, H., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 52(8), 2587-2590.

- Song, J. H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(4), 823-827.

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-2-Cyclohexenone Derivatives

Abstract

The 3-phenyl-2-cyclohexenone scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this important class of compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, practical execution, and comparative analysis of classical and contemporary synthetic methodologies. We will explore the venerable Robinson annulation, modern palladium-catalyzed cross-coupling reactions, and innovative pericyclic approaches, offering field-proven insights into the causality behind experimental choices. Each section includes detailed, step-by-step protocols, data-rich comparison tables, and clarifying mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 3-Phenyl-2-Cyclohexenone Core

The fusion of a phenyl group with a cyclohexenone ring at the 3-position creates a unique molecular architecture with significant implications for biological activity and material properties. The α,β-unsaturated ketone moiety acts as a Michael acceptor, readily engaging in covalent interactions with biological nucleophiles, a common mechanism of action for many therapeutic agents. The phenyl group, on the other hand, provides a handle for tuning steric and electronic properties, influencing receptor binding, and enhancing pharmacokinetic profiles. Consequently, 3-phenyl-2-cyclohexenone derivatives have emerged as promising candidates in the development of anticancer, anti-inflammatory, and antimicrobial agents. This guide will equip the synthetic chemist with the knowledge to construct this valuable scaffold with efficiency and precision.

The Classic Approach: Robinson Annulation of Chalcones

The Robinson annulation, a cornerstone of cyclic ketone synthesis, remains a robust and widely employed method for constructing the cyclohexenone ring.[1] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[2] For the synthesis of 3-phenyl-2-cyclohexenone derivatives, the most common strategy utilizes a chalcone (1,3-diphenyl-2-propen-1-one) or its substituted analogue as the Michael acceptor.[3][4]

Mechanistic Rationale

The reaction is typically base-catalyzed and proceeds through a three-step sequence that can be controlled to isolate the intermediates.[3][5]

-

Michael Addition: An enolate, generated from a suitable donor like ethyl acetoacetate, attacks the β-carbon of the chalcone in a conjugate addition. This step forms a 1,5-dicarbonyl intermediate.[5]

-

Intramolecular Aldol Condensation: Under the influence of the base, an enolate is formed from the 1,5-dicarbonyl intermediate, which then attacks one of the carbonyl groups intramolecularly to form a six-membered ring.[4]

-

Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated cyclohexenone.[5]

Experimental Protocol: Synthesis of Ethyl 6-oxo-4,6-diphenylcyclohex-1-ene-1-carboxylate

This protocol is adapted from the work of Delaude et al. and provides a reliable method for the synthesis of a representative 3-phenyl-2-cyclohexenone derivative.[3][6]

Materials:

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Ethyl acetoacetate

-

Barium hydroxide monohydrate (Ba(OH)₂·H₂O)

-

Ethanol, absolute

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add chalcone (10 mmol, 1.0 eq) and ethyl acetoacetate (10 mmol, 1.0 eq).

-

Add absolute ethanol (25 mL) to dissolve the reactants.

-

Add barium hydroxide monohydrate (1.0 mmol, 0.1 eq).

-

Heat the mixture to a vigorous reflux and maintain for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to afford the title compound as a crystalline solid.

Data Presentation: Comparison of Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ba(OH)₂·H₂O | Ethanol | Reflux | 16 | 36-61 | [7] |

| NaOH | Ethanol | Reflux | 1 | 35 | [8] |

| K₂CO₃ (Microwave) | Solvent-free | 160W | 0.08 | High | [2] |

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation, offering mild and highly selective methods for introducing the phenyl group onto the cyclohexenone core. The Suzuki-Miyaura and Heck reactions are particularly relevant in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[9] For the synthesis of 3-phenyl-2-cyclohexenone, this typically involves the coupling of a 3-halo-2-cyclohexenone with phenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[9]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-2-cyclohexenone to form a Pd(II) species.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

3-Bromo-2-cyclohexenone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water (4:1)

Procedure:

-

In a Schlenk flask, combine 3-bromo-2-cyclohexenone (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene/water (4:1, 5 mL).

-

Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10][11] While less direct for this specific target, it can be a powerful tool for constructing the 3-phenyl-2-cyclohexenone scaffold through intramolecular cyclization or by arylation of a pre-existing cyclohexenone.

The Heck reaction mechanism involves the following key steps:[11][12]

-

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst adds to the aryl halide.

-

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the palladium-aryl bond.

-

β-Hydride Elimination (Syn-elimination): A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C bond and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species reductively eliminates HX, and the base regenerates the Pd(0) catalyst.

Innovative Strategies:[15][15]-Sigmatropic Rearrangement

A more recent and elegant approach to substituted cyclohexenones involves a[13][13]-sigmatropic rearrangement.[14][15] This method offers a high degree of stereocontrol and can be performed under microwave-assisted conditions.

Mechanistic Pathway

This novel strategy involves the reaction of a phenylpyruvic acid with an aryl enone. The proposed mechanism proceeds through a hemiketal intermediate, which undergoes an oxy-Cope type[13][13]-sigmatropic rearrangement, followed by an intramolecular aldol condensation to furnish the cyclohexenone product.[14]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the work of Kallio et al. and demonstrates a rapid and efficient synthesis.[14]

Materials:

-

Phenylpyruvic acid

-

4-Phenyl-3-buten-2-one

-

Sodium hydroxide (NaOH)

-

Toluene

Procedure:

-

In a microwave vial, combine phenylpyruvic acid (2 mmol, 1.0 eq), 4-phenyl-3-buten-2-one (2 mmol, 1.0 eq), and a 10 M solution of NaOH (0.3 mL, 3 mmol).

-

Add toluene (2 mL).

-

Cap the vial and heat in a microwave reactor to 135 °C for 15 minutes.

-

Cool the vial to 50 °C.

-

Add acetone (5 mL) to induce crystallization.

-

Collect the resulting powder by filtration, wash with acetone, and air-dry.

Green Chemistry Approach: Microwave-Assisted Synthesis